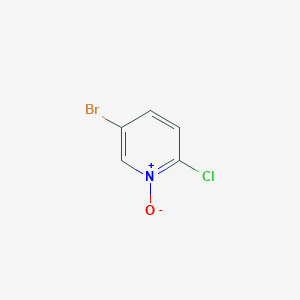

5-Bromo-2-chloropyridine 1-oxide

概要

説明

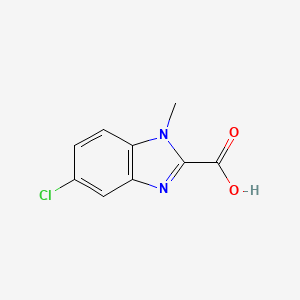

“5-Bromo-2-chloropyridine 1-oxide” is a chemical compound with the empirical formula C5H3BrClNO . It is a solid substance with a molecular weight of 208.44 .

Synthesis Analysis

The synthesis of “5-Bromo-2-chloropyridine 1-oxide” involves several stages . In one method, Grignard reagents are added to pyridine N-oxides in THF at room temperature. This is followed by treatment with acetic anhydride at 120°C for 4 hours . By exchanging acetic anhydride for DMF in the second step, 2-substituted pyridine N-oxides are obtained, enabling the synthesis of 2,6-disubstituted pyridines .

Molecular Structure Analysis

The molecular structure of “5-Bromo-2-chloropyridine 1-oxide” can be represented by the SMILES string [O-][n+]1cc(Br)ccc1Cl . The InChI key for this compound is ZNOXDBXBFJQERJ-UHFFFAOYSA-N .

Chemical Reactions Analysis

“5-Bromo-2-chloropyridine 1-oxide” can undergo several chemical reactions. For instance, it can react with trifluoroacetic anhydride in chloroform at 60℃ for 4 hours . It can also react with urea hydrogen peroxide adduct and trifluoroacetic anhydride in chloroform at 0 - 20℃ for 1 hour .

Physical And Chemical Properties Analysis

“5-Bromo-2-chloropyridine 1-oxide” is a solid substance . It has a melting point of 115-119 °C .

科学的研究の応用

Catalytic Amination

A prominent application of 5-Bromo-2-chloropyridine 1-oxide is in catalytic amination. Research has shown that a palladium-Xantphos complex catalyzes the amination of 5-bromo-2-chloropyridine, leading to the production of 5-amino-2-chloropyridine with high yield and chemoselectivity. This process demonstrates the potential of 5-Bromo-2-chloropyridine 1-oxide in organic synthesis, particularly in the formation of aminated compounds (Ji, Li, & Bunnelle, 2003).

Halogenation Studies

Another significant application is in halogenation studies. 5-Bromo-2-chloropyridine 1-oxide has been studied for its reaction patterns in chlorination and bromination processes. These studies contribute to a deeper understanding of halogenation reactions of pyridine derivatives, which are crucial in various chemical syntheses (Abramovitch, Campbell, Knaus, & Silhánková, 1972).

Synthetic Chemistry

In synthetic chemistry, derivatives of 5-Bromo-2-chloropyridine 1-oxide have been explored for various transformations, such as the preparation of thieno[3,2-b]pyridines and furopyridines. These studies highlight the adaptability and utility of this compound in the synthesis of complex heterocyclic structures, which are valuable in pharmaceutical and material science research (Klemm, Louris, Boisvert, Higgins, & Muchiri, 1985); (Yamaguchi, Kurosaki, Orito, Yokoyama, Hirai, & Shiotani, 1998).

Electrocatalytic Applications

Electrocatalytic applications of 5-Bromo-2-chloropyridine derivatives have been explored. For instance, the electrocatalytic synthesis of 6-aminonicotinic acid using derivatives of 5-Bromo-2-chloropyridine demonstrates the potential of this compound in novel electrochemical processes (Gennaro, Sánchez-Sánchez, Isse, & Montiel, 2004).

Spectrophotometric Determination

5-Bromo-2-chloropyridine 1-oxide derivatives have also been used in the spectrophotometric determination of elements like uranium. This underscores its utility in analytical chemistry for the detection and quantification of elements in various samples (Johnson & Florence, 1971).

Safety and Hazards

作用機序

Target of Action

The bromine and chlorine atoms could potentially form halogen bonds with amino acid residues in proteins, influencing their function .

Mode of Action

Without specific studies, it’s difficult to say exactly how 5-Bromo-2-chloropyridine 1-oxide interacts with its targets. The presence of the pyridine ring and the halogen atoms could allow it to participate in various chemical reactions .

Biochemical Pathways

Halogenated pyridines are often used in the synthesis of pharmaceuticals and could potentially affect a wide range of biochemical pathways .

Pharmacokinetics

The compound’s solubility, stability, and reactivity would all play a role in its bioavailability .

Result of Action

Without specific studies, it’s difficult to say what the molecular and cellular effects of 5-Bromo-2-chloropyridine 1-oxide’s action would be .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the action, efficacy, and stability of 5-Bromo-2-chloropyridine 1-oxide .

特性

IUPAC Name |

5-bromo-2-chloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3BrClNO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNOXDBXBFJQERJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Br)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20584877 | |

| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Bromo-2-chloropyridine 1-oxide | |

CAS RN |

889865-43-4 | |

| Record name | 5-Bromo-2-chloro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20584877 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 889865-43-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrido[2,3-d]pyridazin-8(7H)-one](/img/structure/B1355170.png)

![6,7-Dihydro-5H-pyrrolo[1,2-a]imidazole-3-carbaldehyde](/img/structure/B1355185.png)

![4-Chloro-5,6-dimethylfuro[2,3-d]pyrimidine](/img/structure/B1355190.png)

![Methyl thieno[3,2-b]pyridine-6-carboxylate](/img/structure/B1355196.png)

![2-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B1355201.png)